molecular formula C36H22S B8678166 4-[3-(2-triphen ylenyl)phenyl]-Dibenzothiophene

4-[3-(2-triphen ylenyl)phenyl]-Dibenzothiophene

Cat. No. B8678166
M. Wt: 486.6 g/mol
InChI Key: QKVWPNRUXZYLQV-UHFFFAOYSA-N
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Description

4-[3-(2-triphen ylenyl)phenyl]-Dibenzothiophene is a useful research compound. Its molecular formula is C36H22S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(2-triphen ylenyl)phenyl]-Dibenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(2-triphen ylenyl)phenyl]-Dibenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C36H22S

Molecular Weight

486.6 g/mol

IUPAC Name

4-(3-triphenylen-2-ylphenyl)dibenzothiophene

InChI

InChI=1S/C36H22S/c1-2-13-29-27(11-1)28-12-3-4-14-30(28)34-22-24(19-20-31(29)34)23-9-7-10-25(21-23)26-16-8-17-33-32-15-5-6-18-35(32)37-36(26)33/h1-22H

InChI Key

QKVWPNRUXZYLQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)C5=CC=CC6=C5SC7=CC=CC=C67)C8=CC=CC=C28

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.52 g (10.0 mmol) of 3-(triphenylen-2-yl)phenyl trifluoromethanesulfonate, 3.0 g (13.0 mmol) of 4-dibenzothiopheneboronic acid, 0.46 g (0.5 mmol) of Pd2 (dba)3, 0.82 g (2.0 mmol) of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 12.7 g (60.0 mmol) of K3PO4 and 150 mL of toluene and 15 mL of water were charged in a 250 mL round bottom flask. The reaction mixture was heated up to reflux under nitrogen for overnight. The reaction mixture was cooled and the organic extracts were purified by column chromatography and recrystallization. 4.3 g (88%) of white solid was obtained as product which was confirmed by proton NMR.
Name
3-(triphenylen-2-yl)phenyl trifluoromethanesulfonate
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
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Name
Quantity
12.7 g
Type
reactant
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Quantity
0.46 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

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O=S(=O)(Oc1cccc(-c2ccc3c4ccccc4c4ccccc4c3c2)c1)C(F)(F)F
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